Danshensu
Overview
Description
Mechanism of Action
Target of Action
Danshensu has been found to interact with several targets. For instance, it has been reported to have a significant effect on Keap1 , a key player in oxidative stress . In the context of Ankylosing Spondylitis (AS), this compound has been found to interact with the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways . Additionally, it has been reported to display agonistic activity towards GPR35 .
Mode of Action
This compound interacts with its targets to bring about changes at the molecular level. For instance, it has been found to regulate the expression of Keap1-Nrf2/NQO1 , thereby exerting anti-oxidative stress, anti-inflammatory, and anti-apoptotic therapeutic effects . In the context of AS, this compound inhibits the differentiation of osteoblasts by suppressing the JNK and ERK signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. The Keap1-Nrf2/NQO1 pathway is one of the key pathways influenced by this compound, leading to its anti-oxidative stress, anti-inflammatory, and anti-apoptotic effects . In the case of AS, the JNK and ERK pathways are the main signaling pathways associated with the targets of this compound .
Pharmacokinetics
This compound exhibits linear pharmacokinetics in the dose range of 15–60 mg/kg following intravenous administration . It is poorly absorbed after oral administration, with an absolute bioavailability of 13.72% . It is mainly phase II metabolized and excreted primarily in urine as an unchanged drug .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to effectively reduce oxidative stress, inflammation, and apoptosis in damaged heart tissue . In the context of AS, this compound has been found to prevent ossification of osteoblasts and fibroblasts .
Action Environment
Biochemical Analysis
Biochemical Properties
Danshensu plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to activate the PI3K/AKT/Nrf2 pathway , which plays a crucial role in cellular responses to oxidative stress . This compound also interacts with enzymes such as CAT, SOD, GPX1, and proteins like IL-6, TNF, BAX, BCL-2, and CASP3 .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to reduce reactive oxygen species (ROS) production, thereby attenuating injury in SH-SY5Y cells . It also improves motor dysfunction induced by rotenone, accompanied by reducing MDA content and increasing GSH level in striatum .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, this compound has been found to activate the PI3K/AKT/Nrf2 pathway, leading to increased expression of HO-1, GCLC, and GCLM .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound reduces neuronal excitability by enhancing voltage-gated K+ currents . This effect was found to be dose-dependent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study where male C57BL/6 mice were administered with this compound (15, 30, or 60 mg/kg), this compound was found to improve motor dysfunction induced by rotenone .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, this compound has been found to be mainly phase II metabolized and excreted primarily in urine as an unchanged drug in rats .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For example, this compound appeared to be poorly absorbed after oral administration, with an absolute bioavailability of 13.72%. The primary distribution tissue was the kidney, but it was also distributed to the lung, stomach, muscle, uterus, heart, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: Danshensu can be synthesized from protocatechuic aldehyde through a series of chemical reactions . The synthetic route involves the oxidation of protocatechuic aldehyde to form the desired alpha hydroxy carboxylic acid structure. The reaction conditions typically include the use of oxidizing agents and specific temperature and pH conditions to ensure the proper formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the roots of Salvia miltiorrhiza using boiling water . The extract is then treated with ethanol to precipitate proteins, starch, and polysaccharides. Chloroform is used to extract colored chemicals from the alcoholic solution, resulting in the isolation of this compound .
Chemical Reactions Analysis
Types of Reactions: Danshensu undergoes various chemical reactions, including oxidation, polymerization, and methylation . It is sensitive to air and alkaline conditions, which can lead to oxidation and polymerization, resulting in the darkening of the compound .
Common Reagents and Conditions:Oxidation: This compound can be oxidized in the presence of air or alkaline conditions.
Methylation: The hydroxy groups of this compound can be methylated using dimethylsulfate.
Acidic Conditions: In acidic conditions, this compound can convert to salvianolic acid C.
Oxidation: Leads to the formation of oxidized derivatives of this compound.
Methylation: Results in the formation of methylated derivatives of this compound.
Acidic Conditions: Converts this compound to salvianolic acid C.
Scientific Research Applications
Danshensu has a wide range of scientific research applications in various fields:
Chemistry: This compound is used as a marker for the antioxidant and vasodilation effects of Danshen water-extracts . It is also used in the synthesis of deuterium-labelled this compound for quantitative bioanalysis .
Biology: This compound has been studied for its role in regulating immune responses and protecting against oxidative stress . It has shown potential in reducing inflammation and apoptosis in various biological models .
Medicine: This compound is known for its cardioprotective effects, particularly in the treatment of doxorubicin-induced cardiotoxicity . It has also been studied for its potential in treating osteoarthritis by inhibiting the inflammatory response .
Industry: This compound is used in the development of new therapeutic drugs for cardiovascular diseases . It is also involved in the production of stable isotope-labelled internal standards for bioanalytical studies .
Comparison with Similar Compounds
Danshensu is compared with other similar compounds, such as tanshinone IIA and salvianolic acid B:
Similar Compounds:Tanshinone IIA: Known for its anti-apoptotic potential and hydrogen peroxide-induced apoptosis inhibition.
Salvianolic Acid B: Exhibits similar antioxidant and anti-inflammatory properties.
Uniqueness of this compound: This compound is unique due to its specific molecular structure, which allows it to effectively activate the Keap1-Nrf2/NQO1 pathway and inhibit the NF-κB pathway . Its water-solubility and ability to be synthesized as a stable isotope-labelled compound further enhance its applications in scientific research and industry .
Biological Activity
Danshensu, a bioactive compound derived from Salvia miltiorrhiza (commonly known as Danshen), has garnered significant attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a phenolic acid that exhibits various pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. It is primarily used in traditional Chinese medicine to treat cardiovascular diseases and other ailments.
Antioxidant Activity
Mechanism of Action:
this compound has been shown to enhance antioxidant defenses by reducing oxidative stress markers such as malondialdehyde (MDA) and increasing the levels of superoxide dismutase (SOD) and glutathione (GSH) in various experimental models .
Research Findings:
- A study demonstrated that this compound, when combined with probiotics, significantly decreased lipid peroxidation (LPO) levels and improved antioxidant status in rats fed a high-cholesterol diet .
- The administration of 50 mg/kg/day of this compound resulted in a notable reduction in blood lipid profiles and increased antioxidant markers after four weeks .
Anti-Cancer Properties
Mechanism of Action:
this compound exerts anti-cancer effects through multiple pathways, including the inhibition of cell migration and invasion in oral cancer cells by modulating the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition markers .
Case Studies:
- In vitro studies on human oral cancer cell lines (FaDu and Ca9-22) showed that sodium this compound significantly reduced cellular motility and invasion while promoting apoptosis through caspase activation .
- In vivo experiments indicated that this compound inhibited tumor growth in xenograft mouse models, suggesting its potential as an adjunct therapy for oral cancers .
Cardioprotective Effects
Mechanism of Action:
this compound protects cardiac tissues by inhibiting L-type calcium channels and reducing myocardial ischemia-induced damage. It also mitigates inflammatory responses associated with cardiac injury .
Research Findings:
- This compound has demonstrated significant protective effects against isoproterenol-induced myocardial ischemia by decreasing oxidative stress and inflammation markers .
- Histopathological examinations revealed that treatment with this compound preserved cardiac architecture in animal models subjected to ischemic conditions .
Anti-inflammatory Effects
Mechanism of Action:
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α, thereby reducing leukocyte infiltration in tissues subjected to inflammatory insults .
Research Findings:
- In studies involving UVB-induced corneal injury, this compound treatment resulted in improved structural integrity of corneal tissues by attenuating inflammatory responses .
- Additionally, it was effective in alleviating lung inflammation induced by SARS-CoV-2 infection in mouse models, showcasing its potential as a therapeutic agent against COVID-19-related complications .
Neuroprotective Effects
Mechanism of Action:
this compound has shown promise in neuroprotection through its ability to modulate signaling pathways involved in neuronal survival and apoptosis.
Research Findings:
- A combination treatment of this compound with hydroxysafflor yellow A exhibited synergistic neuroprotective effects against ischemic injury in animal models, highlighting its potential for treating neurodegenerative diseases .
Summary Table of Biological Activities
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFLSMZLRSPALU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469215 | |
Record name | Danshensu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76822-21-4 | |
Record name | Salvianic acid A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76822-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Danshensu | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076822214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danshensu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DANSHENSU | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF33A5PAJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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